BenchChemオンラインストアへようこそ!

Biochanin A

FAAH inhibition Endocannabinoid system Analgesia

Biochanin A (4′-methoxy-5,7-dihydroxyisoflavone) is the preferred isoflavone for FAAH inhibition studies requiring cross-species consistency (mouse, rat, human IC50 1.4–2.4 μM) without CB1/CB2 receptor confounding. Its unique 4′-methoxy substitution fundamentally alters metabolic fate versus genistein and formononetin—precluding generic substitution without compromising experimental reproducibility. Ideal for preclinical CYP1A2 drug interaction studies with predictable species-dependent activity (2-fold human/rat potency differential), and for AhR agonism research requiring clean separation of transcriptional effects from metabolic variables. Not interchangeable with structural analogs.

Molecular Formula C16H12O5
Molecular Weight 284.26 g/mol
CAS No. 491-80-5
Cat. No. B1667092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiochanin A
CAS491-80-5
SynonymsBiochanin;  Pratensol;  olmelin;  4’-methyl Genistein;  4-methylGenistein;  5,7-dihydroxy-4'-Methoxyisoflavone;  NSC 123538
Molecular FormulaC16H12O5
Molecular Weight284.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=COC3=CC(=CC(=C3C2=O)O)O
InChIInChI=1S/C16H12O5/c1-20-11-4-2-9(3-5-11)12-8-21-14-7-10(17)6-13(18)15(14)16(12)19/h2-8,17-18H,1H3
InChIKeyWUADCCWRTIWANL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Biochanin A (CAS 491-80-5): A 4′-Methoxy Isoflavone with Distinct Pharmacological Selectivity for Endocannabinoid Modulation and Metabolic Disposition


Biochanin A (BCA; 4′-methoxy-5,7-dihydroxyisoflavone; CAS 491-80-5) is a naturally occurring O-methylated isoflavone found abundantly in red clover (Trifolium pratense), chickpeas, and other legumes. It is structurally characterized by a 4′-methoxy substituent that distinguishes it from its demethylated congener genistein and its isomer formononetin (7-hydroxy-4′-methoxyisoflavone). Biochanin A functions as a phytoestrogen with agonist activity at the aryl hydrocarbon receptor (AhR) [1] and has been identified as a naturally occurring inhibitor of fatty acid amide hydrolase (FAAH) [2].

Why Biochanin A Cannot Be Replaced by Genistein, Daidzein, or Formononetin in Critical Experimental Systems


Biochanin A possesses a unique 4′-methoxy substitution pattern that fundamentally alters its metabolic fate, enzyme inhibition profile, and receptor transactivation capacity compared to close structural analogs. Substituting biochanin A with genistein (4′-hydroxy analog) or formononetin (7-hydroxy-4′-methoxy isomer) introduces confounding variables: genistein displays 5-fold higher potency in normal mammary epithelial cell growth inhibition [1], while formononetin exhibits species-divergent CYP1A2 inhibition (2-fold more potent in human microsomes, but 3-fold less potent in rat microsomes) [2]. Furthermore, the 4′-methoxy group renders biochanin A a superior substrate for glucuronidation, with rat intestinal and liver microsomes consistently glucuronidating BCA faster than formononetin (p < 0.05) [3]. These structural differences preclude generic substitution without compromising experimental reproducibility and data interpretation.

Quantitative Differentiation of Biochanin A Against Closest Isoflavone Analogs


FAAH Inhibition: Biochanin A Demonstrates Consistent Cross-Species Potency with Minimal Off-Target CB Receptor Interaction

Biochanin A inhibits fatty acid amide hydrolase (FAAH) across mouse, rat, and human species with IC50 values of 1.8 μM, 1.4 μM, and 2.4 μM, respectively, when tested at 0.5 μM anandamide (AEA) substrate concentration [1]. In comparative screening, biochanin A exhibited superior potency relative to daidzein (mouse IC50 4.4 μM, human IC50 14 μM) and formononetin (mouse IC50 3.5 μM) [2]. Critically, biochanin A does not interact to any major extent with CB1 or CB2 receptors, nor with FAAH-2, distinguishing it from broader-spectrum FAAH inhibitors [1].

FAAH inhibition Endocannabinoid system Analgesia Enzyme kinetics

Aryl Hydrocarbon Receptor (AhR) Agonism: Biochanin A Matches Formononetin Potency with 10-Fold Advantage Over Indole-Based Agonists

In head-to-head AhR transactivation assays using human hepatoma cells, biochanin A and formononetin displayed comparable potency as AhR agonists with EC50 values of 2.5 × 10⁻⁷ M and 1.3 × 10⁻⁷ M, respectively [1]. Both isoflavones were approximately 10-fold more potent than the widely studied indole compounds indole-3-carbinol (EC50 5.8 × 10⁻⁶ M) and diindolylmethane (EC50 1.1 × 10⁻⁶ M) [1].

AhR agonism Xenobiotic sensing Cancer chemoprevention Receptor transactivation

CYP1A2 Inhibition: Species-Specific Divergence Enables Selective Rodent-to-Human Translational Studies

Biochanin A and formononetin exhibit opposite species selectivity in CYP1A2 inhibition. In human liver microsomes, formononetin (IC50 13.42 μM) is approximately 2-fold more potent than biochanin A (IC50 24.98 μM). In rat liver microsomes, this relationship reverses, with biochanin A (IC50 11.86 μM) being approximately 3-fold more potent than formononetin (IC50 38.57 μM) [1]. This species-divergent profile provides a unique tool for dissecting CYP1A2-mediated metabolism in translational pharmacology.

CYP450 inhibition Drug metabolism Herb-drug interaction Species differences

Phase II Glucuronidation Kinetics: Biochanin A Is Metabolized Significantly Faster Than Formononetin, Altering Enteric Disposition

In direct comparative metabolism studies using rat intestinal and liver microsomes, biochanin A was consistently glucuronidated at a significantly faster rate than formononetin (p < 0.05) [1]. This kinetic advantage translates into differential enteric disposition: when administered as a standardized red clover extract (BCA/FMN = 10:7), biochanin A generated more intestinal perfusate metabolites (36.9 nmol vs. 22.8 nmol for FMN) and biliary conjugates (78 nmol vs. 51 nmol) per 30 minutes [1].

Glucuronidation Enteric recycling Phase II metabolism Bioavailability Isoflavone disposition

Cell-Type-Dependent Growth Inhibition: Biochanin A Exhibits Differential Potency Relative to Genistein Across Normal and Transformed Mammary Cells

Biochanin A demonstrates striking cell-type-dependent differential potency compared to its 4′-demethylated analog genistein. In normal human mammary epithelial (HME) cells, genistein is 5-fold more potent as a growth inhibitor than biochanin A. However, in transformed MCF-7 human breast cancer cells, biochanin A and genistein are equipotent as growth inhibitors [1]. This cell-type-specific reversal of relative potency suggests differential metabolic activation or target engagement that is not observed with other isoflavone pairs.

Cancer cell proliferation Breast cancer Tyrosine kinase inhibition Cell-type selectivity

PDE4 Inhibition: Biochanin A Shows Subtype Selectivity Within Phosphodiesterase Panel

In a comparative panel of phosphodiesterase (PDE) isoforms, biochanin A displayed subtype-selective inhibition. While both biochanin A and genistein were inactive against PDE1 and PDE3 (IC50 >100 μM), biochanin A inhibited PDE4 with an IC50 of 9 μM, compared to genistein's IC50 of 5 μM [1]. In contrast, daidzein was inactive across all three PDE subtypes (IC50 >100 μM for PDE4) [1].

Phosphodiesterase inhibition cAMP signaling PDE4 Isoform selectivity

Optimal Research Applications Where Biochanin A Provides Verifiable Differentiation Over Analogs


Endocannabinoid System Modulation with Clean Receptor Selectivity

Biochanin A is the preferred isoflavone for FAAH inhibition studies requiring cross-species consistency (mouse, rat, human IC50 range 1.4–2.4 μM) [1] without confounding CB1/CB2 receptor engagement. Unlike daidzein (human IC50 14 μM) or formononetin (mouse IC50 3.5 μM), biochanin A provides the most balanced potency across species while maintaining clean selectivity over cannabinoid receptors and FAAH-2 [1][2].

Species-Specific CYP-Mediated Drug Interaction Assessment

For preclinical drug interaction studies requiring a CYP1A2 inhibitor with predictable species-dependent activity, biochanin A offers a unique tool. Its 2-fold lower potency in human vs. rat microsomes (IC50 24.98 μM vs. 11.86 μM) [3] allows researchers to model species-specific metabolism and validate translational predictions. Formononetin exhibits the opposite species bias (human 13.42 μM vs. rat 38.57 μM) [3], making BCA the appropriate choice for studies focused on human-relevant CYP1A2 inhibition with reduced interaction risk.

AhR-Mediated Chemoprevention and Toxicology Research

Biochanin A is a validated AhR agonist with potency comparable to formononetin (EC50 2.5 × 10⁻⁷ M vs. 1.3 × 10⁻⁷ M) and 10-fold greater than indole-based agonists [4]. Its distinct metabolic profile (accelerated glucuronidation vs. formononetin) [5] enables researchers to separate AhR-specific transcriptional effects from confounding metabolic variables. This is particularly valuable in studies examining AhR-estrogen receptor crosstalk or chemopreventive mechanisms.

Cell-Type-Specific Isoflavone Metabolism and Cancer Cell Proliferation Studies

Biochanin A's differential growth inhibition across normal (HME) and transformed (MCF-7) mammary epithelial cells relative to genistein provides a powerful experimental system for probing cell-type-specific isoflavone metabolism and signaling [6]. In MCF-7 cells where BCA and genistein are equipotent, biochanin A serves as a critical control to dissect the contribution of the 4′-methoxy group versus 4′-hydroxy group on downstream effectors, independent of potency differences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biochanin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.